4-Chlorobenzyl thiocyanate
Overview
Description
4-Chlorobenzyl thiocyanate: is a chemical compound with the molecular formula C8H6ClNO2S. It is known for its unique properties and is commonly used in various fields such as medical, environmental, and industrial research. The compound consists of a benzene ring with a chlorine atom attached at the 4th position (para position), a methylene bridge (CH2), and a thiocyanate group (SCN).
Mechanism of Action
Target of Action
It’s known that similar compounds can interact with various cellular components, such as proteins and enzymes, to exert their effects .
Mode of Action
For instance, 2,4-dichlorobenzyl thiocyanate, a related compound, has been reported to alter microtubule morphology, which can disrupt cell division and other critical cellular functions .
Biochemical Pathways
For example, some thiocyanate compounds have been found to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) .
Pharmacokinetics
It’s known that cyanide, a related compound, is rapidly absorbed, distributed, metabolized, and eliminated in various animal models .
Result of Action
For instance, 2,4-dichlorobenzyl thiocyanate has been found to alter microtubule morphology, which can disrupt cell division and other critical cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorobenzyl thiocyanate is typically synthesized from thiocyanic acid (HSCN) and 4-chlorobenzyl alcohol. The reaction involves the condensation of the alcohol and the acid, potentially requiring a dehydrating agent. Another method involves the reaction of equimolar amounts of thiocyanate salts and acids, followed by separation and purification .
Industrial Production Methods: Industrial production methods for thiocyanic acid, 4-chlorobenzyl ester often involve the use of thiocyanic acid salts as a source of the thiocyanato group. Photochemical and electrochemical methods are also employed, utilizing visible light and electricity to initiate the thiocyanation reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form different products.
Reduction: Reduction reactions can lead to the formation of hydrogen sulfide (H2S), ammonia (NH3), and carbon dioxide (CO2).
Substitution: The thiocyanate group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Conditions such as temperature, pressure, and the presence of light or electricity can significantly influence the reaction outcomes .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the thiocyanate group can produce hydrogen sulfide, ammonia, and carbon dioxide.
Scientific Research Applications
Chemistry: In chemistry, thiocyanic acid, 4-chlorobenzyl ester is used as an intermediate in the synthesis of organosulfur compounds. It is also employed in various thiocyanation reactions .
Biology: The compound has bactericidal, fungicidal, and insecticidal properties, making it useful in biological research and applications .
Medicine: 4-Chlorobenzyl thiocyanate is used in pharmaceutical studies due to its unique properties and potential therapeutic applications.
Industry: In the industrial sector, the compound is used in the production of various chemicals and materials. Its versatility makes it valuable in material science investigations.
Comparison with Similar Compounds
Thiocyanic acid (HSCN): A related compound with similar properties and reactivity.
Isothiocyanic acid (HNCS): Exists as a tautomer with thiocyanic acid and has similar chemical behavior.
Thiocyanuric acid: A stable trimer of thiocyanic acid.
Uniqueness: 4-Chlorobenzyl thiocyanate is unique due to the presence of the 4-chlorobenzyl group, which influences its reactivity and applications. The chlorine substituent on the benzene ring enhances its bactericidal, fungicidal, and insecticidal properties, making it distinct from other thiocyanates .
Properties
IUPAC Name |
(4-chlorophenyl)methyl thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVXZQSGKZLSOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174934 | |
Record name | Thiocyanic acid, 4-chlorobenzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2082-64-6 | |
Record name | (4-Chlorophenyl)methyl thiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2082-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiocyanic acid, 4-chlorobenzyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorbenzylthiocyanat | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56501 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiocyanic acid, 4-chlorobenzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 4-Chlorobenzyl thiocyanate exert its antimitotic effect? Does it share a similar mechanism of action with other known antimitotic agents?
A1: While the exact mechanism of action of this compound remains to be fully elucidated, research suggests it directly interacts with tubulin, the protein subunit of microtubules. [] Microtubules are crucial for cell division, forming the mitotic spindle that separates chromosomes. By disrupting microtubule dynamics, this compound prevents proper cell division. Interestingly, unlike some antimitotic agents that completely depolymerize microtubules, this compound induces a distinct morphological change. It causes the disappearance of most normal microtubules, leaving behind bundled or aggregated tubulin-containing structures. [] This unique effect sets it apart from other antimitotics and warrants further investigation.
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